molecular formula C13H19N3O6 B14645491 N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide CAS No. 55726-29-9

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide

Cat. No.: B14645491
CAS No.: 55726-29-9
M. Wt: 313.31 g/mol
InChI Key: AVLGHOYUNPEBMO-UHFFFAOYSA-N
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Description

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and a butanamide group, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the oxolan-2-yl group, followed by the introduction of the pyrimidine ring. The final step involves the attachment of the butanamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it particularly valuable in research and industrial applications .

Properties

CAS No.

55726-29-9

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide

InChI

InChI=1S/C13H19N3O6/c1-2-3-9(18)14-8-4-5-16(13(21)15-8)12-11(20)10(19)7(6-17)22-12/h4-5,7,10-12,17,19-20H,2-3,6H2,1H3,(H,14,15,18,21)

InChI Key

AVLGHOYUNPEBMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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